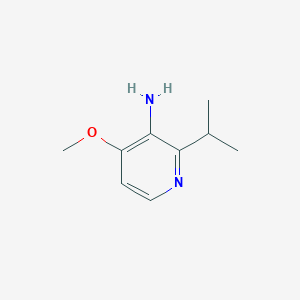

2-Isopropyl-4-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-methoxy-2-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2O/c1-6(2)9-8(10)7(12-3)4-5-11-9/h4-6H,10H2,1-3H3 |

InChI Key |

AMGIGUHOEMAOCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Isopropyl 4 Methoxypyridin 3 Amine and Analogous Structures

Strategies for Constructing the Pyridine (B92270) Core Incorporating Isopropyl and Methoxy (B1213986) Functionalities

The de novo synthesis of the pyridine ring remains a cornerstone of heterocyclic chemistry, with several classic and modern methods adaptable for the introduction of specific substituents like isopropyl and methoxy groups.

Cyclization and Condensation Approaches for Substituted Pyridine Ring Systems

Classical condensation reactions provide a foundational route to highly substituted pyridines. nih.govacsgcipr.org Methods such as the Hantzsch and Bohlmann-Rahtz syntheses, while traditional, are often limited by the requirement for multiple electron-withdrawing groups in the reactants. nih.gov A more versatile approach involves a three-step procedure where enones are converted to 1,5-dicarbonyl compounds, which then undergo cyclization with an amine source like hydroxylamine (B1172632) hydrochloride to form the pyridine ring. nih.gov This method offers a reliable pathway to a diverse range of substituted pyridines. nih.gov

Another powerful strategy is the ruthenium-catalyzed cycloisomerization of 3-azadienynes. This two-step process begins with the conversion of N-vinyl or N-aryl amides into C-silyl alkynyl imines, which then undergo cycloisomerization to yield substituted pyridines. organic-chemistry.org This method is particularly effective for sensitive N-vinyl amides and avoids the isolation of unstable intermediates. organic-chemistry.org

| Reaction | Description | Key Features |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. | Forms a dihydropyridine (B1217469) intermediate that requires subsequent oxidation. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of an enamine with a ynone. | Directly yields the aromatic pyridine product. acsgcipr.org |

| Hosomi-Sakurai/Oxidative Cleavage | Conversion of enones to 1,5-dicarbonyls followed by cyclization. | A versatile three-step method for a variety of substitutions. nih.gov |

| Ruthenium-Catalyzed Cycloisomerization | Cycloisomerization of 3-azadienynes derived from amides. | Efficient for sensitive substrates, high yields. organic-chemistry.org |

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-existing pyridine rings, allowing for the introduction of a wide range of substituents with high precision. researchgate.net

The introduction of an amino group onto a pyridine ring can be effectively achieved through palladium-catalyzed amination, a variant of the Buchwald-Hartwig amination. A practical and rapid amination protocol for methoxy pyridine derivatives has been developed using n-butyllithium (n-BuLi) as a trigger. iastate.edu This method demonstrates excellent reactivity and a broad substrate scope, with reactions completing in as little as 10-30 minutes for both primary and secondary aliphatic amines. iastate.edu The use of ammonium salts, such as ammonium sulfate, in palladium-catalyzed couplings of aryl halides can also produce primary arylamines with high selectivity. acs.org

Recent advancements include the development of a palladium-catalyzed denitrative C-N cross-coupling of NH-sulfoximines with nitroarenes, providing a halogen-free route to N-arylated compounds. acs.org

| Catalyst System | Reactants | Key Advantage |

| n-BuLi | Methoxy Pyridine, Aliphatic Amine | Rapid reaction times (10-30 min). iastate.edu |

| Palladium / Ligand | Aryl Halide, Ammonium Salt | High selectivity for primary amines. acs.org |

| Pd/BrettPhos / Al(OTf)₃ | Nitroarene, NH-Sulfoximine | Halogen-free approach to C-N bond formation. acs.org |

The Suzuki-Miyaura and Negishi couplings are powerful methods for forming carbon-carbon bonds, enabling the arylation and heteroarylation of pyridine derivatives. nih.gov

The Suzuki-Miyaura coupling typically involves the reaction of a pyridine halide or triflate with a boronic acid or ester in the presence of a palladium catalyst. researchgate.net This reaction is widely used due to the commercial availability and stability of boronic acids. A continuous-flow approach has been developed for the Suzuki-Miyaura coupling of heteroaryl bromides with arylboronic acids, using Pd(PPh₃)₄ as the catalyst, achieving good yields with a residence time of 23 minutes. researchgate.net

The Negishi coupling utilizes an organozinc reagent, which is coupled with a pyridine halide. wikipedia.org This method is known for its high yields and tolerance of various functional groups. orgsyn.org It has been successfully employed in the synthesis of bipyridines and other complex pyridine-containing molecules. wikipedia.orgorgsyn.org While highly effective, the air and water sensitivity of the organozinc reagents can be a limitation in industrial applications. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Pyridine Substrate | Catalyst |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pyridine Halide/Triflate | Palladium (e.g., Pd(PPh₃)₄) researchgate.net |

| Negishi | Aryl/Heteroaryl Zinc Halide | Pyridine Halide/Triflate | Palladium or Nickel wikipedia.orgorgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. researchgate.net The presence of a halogen atom on the pyridine ring facilitates its displacement by a nucleophile, such as an amine, to introduce the desired functionality. youtube.com

The reactivity of halopyridines in SNAr reactions is often enhanced by heating. youtube.com For instance, chloropyridines can react with amines at elevated temperatures to yield aminopyridines. youtube.com The mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity. youtube.com

A notable rearrangement of 3-halo-4-aminopyridines occurs upon reaction with acyl chlorides, proceeding through an intramolecular SNAr pathway to yield pyridin-4-yl α-substituted acetamides. nih.gov To overcome the challenges of direct halogenation of pyridines, which often require harsh conditions, a "ring-opening, halogenation, ring-closing" strategy has been developed. nsf.govchemrxiv.org This approach utilizes Zincke imine intermediates to temporarily transform the electron-deficient pyridine into a more reactive system amenable to electrophilic halogenation. nsf.govchemrxiv.org

Multi-component Reaction (MCR) Approaches to Aminopyridine Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov This strategy is particularly valuable for creating libraries of structurally diverse aminopyridine derivatives. mdpi.comresearchgate.net

Several MCRs have been developed for the synthesis of 2-aminopyridines under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov One such approach involves the reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate at room temperature. mdpi.com Another efficient method utilizes the reaction of enaminones, malononitrile, and primary amines to produce 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov

The Ugi four-component reaction (Ugi-4CR) is another prominent MCR that can be adapted for the synthesis of heterocyclic structures, including those based on a pyridine core. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate significant molecular complexity in a convergent manner. nih.gov

| MCR Type | Components | Product Type |

| Four-Component | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | 2-Aminopyridine derivatives mdpi.com |

| Three-Component | Enaminone, Malononitrile, Primary Amine | 2-Amino-3-cyanopyridine derivatives nih.gov |

| Three-Component | 2-Aminopyridine, Triethyl orthoformate, Primary Amine | 4-Substituted aminopyrido[2,3-d]pyrimidines mdpi.com |

Ring Transformation and Rearrangement Reactions for Pyridine Scaffolds

Constructing the pyridine core is a fundamental step in the synthesis of 2-isopropyl-4-methoxypyridin-3-amine. Beyond classical condensation reactions like the Hantzsch synthesis, ring transformation and rearrangement reactions offer powerful and often elegant routes to highly substituted pyridine rings from other heterocyclic systems. nih.govtaylorfrancis.com These methods involve the "scrap and build" of cyclic compounds, where a part of a starting ring is incorporated into the new pyridine scaffold. nih.gov

One prominent strategy is the conversion of pyrimidines into pyridines. chinesechemsoc.orgwur.nl This can be achieved through a "two-atom swap" skeletal editing process. chinesechemsoc.orgchinesechemsoc.org In a one-pot, two-step sequence, the pyrimidine (B1678525) ring is first activated with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This is followed by nucleophilic addition and a subsequent Dimroth rearrangement, which involves ring opening, bond rotation, and ring closure to form the pyridine ring. chinesechemsoc.org This method is notable for its mild reaction conditions and its potential for late-stage functionalization of complex molecules. chinesechemsoc.orgchinesechemsoc.org

Another powerful approach is the three-component ring transformation (TCRT). nih.govnih.govacs.org For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and a nitrogen source, such as ammonia or ammonium acetate, to yield highly functionalized nitropyridines. nih.gov In these reactions, the dinitropyridone effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde, and the ketone and nitrogen source provide the remaining atoms for the new pyridine ring. nih.gov This convergent approach allows for the assembly of di- through penta-substituted pyridines with complete regiochemical control from simple starting materials. nih.gov

Table 1: Examples of Ring Transformation Reactions for Pyridine Synthesis

| Starting Heterocycle | Key Reagents | Reaction Type | Product Type | Reference |

|---|

Regioselective Introduction and Functional Group Interconversion of the Amino Group at Position 3

The introduction of an amino group at the C3 position of the pyridine ring presents a significant challenge due to the inherent electronic properties of the heterocycle, which favor nucleophilic substitution at the C2 and C4 positions. chemrxiv.orgnih.gov Classical methods like the Chichibabin reaction, for example, typically yield 2-aminopyridines. wikipedia.org Therefore, modern methodologies have been developed to achieve regioselective C3 functionalization.

A particularly effective method for C3 amination is a photochemical approach involving Zincke imine intermediates. chemrxiv.orgnih.gov This strategy is based on a dearomatization-rearomatization sequence. nih.gov The pyridine is first converted to a Zincke imine, which then undergoes a photochemical reaction with an amidyl radical generated from an N-aminopyridinium salt. chemrxiv.orgresearchgate.net This process is mild and highly regioselective for the C3 position. chemrxiv.orgnih.gov Mechanistic studies have confirmed the involvement of radical intermediates and provided an explanation for the observed C3 selectivity. nih.govsynthical.com

While direct C-H amination at C3 is challenging, other strategies have been explored for analogous systems. For instance, a simple and efficient method for the direct regioselective C3-H amination of imidazo[1,2-a]pyridine (B132010) derivatives uses diphenylsulfonimide as the amination source and PhI(OAc)₂ as an oxidant under mild, catalyst-free conditions. researchgate.net Although this applies to a fused ring system, the principles of activating the C3 position are relevant. Furthermore, palladium-catalyzed C3-selective arylation of pyridines has been developed, demonstrating that transition metal catalysis can be tailored to favor the otherwise less reactive C3 position. nih.gov

Functional group interconversion is another key strategy. A nitro group, introduced at C3 via methods like the three-component ring transformation mentioned previously, nih.gov can be readily reduced to the desired amino group using standard reducing agents such as H₂/Pd, SnCl₂, or Fe/HCl.

Methodologies for Installing and Modifying the Methoxy Group at Position 4

The 4-methoxy group can be introduced onto the pyridine ring through several reliable methods, most commonly involving a 4-substituted pyridine precursor. The standard approach is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, with sodium methoxide (B1231860). The halogen at the C4 position is an excellent leaving group, readily displaced by the methoxide nucleophile.

An alternative pathway involves the synthesis and subsequent modification of pyridine N-oxides. wikipedia.org 4-Methoxypyridine (B45360) can be oxidized, for instance with hydrogen peroxide in acetic acid, to form 4-methoxypyridine N-oxide. Conversely, a 4-halopyridine N-oxide can be reacted with sodium methoxide, followed by reduction of the N-oxide to furnish the 4-methoxypyridine. The N-oxide group activates the C4 position towards nucleophilic attack and can be removed in a later step.

Synthesis of Chiral Derivatives and Enantioselective Approaches to Dihydropyridones

The development of asymmetric methods to synthesize chiral pyridine derivatives is crucial for pharmaceutical chemistry, as enantiomers often exhibit different biological activities. mdpi.com Significant progress has been made in the enantioselective synthesis of chiral dihydropyridines and dihydropyridones, which are valuable synthetic intermediates.

Organocatalysis has emerged as a powerful tool for these transformations. mdpi.comnih.govnih.gov For example, the enantioselective synthesis of chiral 1,4-dihydropyridines can be achieved through the reaction of hydrazones with alkylidenemalononitriles catalyzed by a chiral base like β-isocupreidine. nih.gov Another approach involves the regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium (B92312) salts that have an electron-withdrawing group at the C3 position. nih.govscispace.comrsc.orgrsc.org This organocatalytic dearomatization provides access to a range of enantioenriched 1,4-dihydropyridines. nih.govresearchgate.net

The classic Hantzsch synthesis, which typically produces racemic mixtures of unsymmetrical dihydropyridines, has also been adapted for asymmetric catalysis. mdpi.com N,N'-dioxide/Ni(II) or Nd(III) complexes have proven to be efficient catalysts for the asymmetric cascade reaction between 3-amino-2-butenoates and (Z)-2-arylidene-3-oxobutanoates, yielding optically enriched Hantzsch dihydropyridines with excellent enantioselectivities. acs.org

Table 2: Overview of Enantioselective Approaches to Dihydropyridines

| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Michael Addition/Cyclization | Cinchona Alkaloid (β-isocupreidine) | 1-Benzamido-1,4-dihydropyridines | Up to 54% | nih.gov |

| Ammonium Enolate Addition | Isothiourea ((R)-BTM) | 1,4-Dihydropyridines | Up to 96% | researchgate.net |

| Hantzsch Reaction | N,N'-dioxide/Ni(II) or Nd(III) | 1,4-Dihydropyridines | Up to 99% | acs.org |

Green Chemistry and Sustainable Synthetic Route Development for Pyridine Derivatives

The growing emphasis on sustainability in chemical manufacturing has driven the development of green synthetic methods for pyridine derivatives. ijarsct.co.inresearchgate.netnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Key strategies in green pyridine synthesis include:

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., palladium, rhodium) with more abundant and less toxic metals like iron is a major goal. rsc.org Iron-catalyzed cyclization reactions, such as the reaction of ketoxime acetates and aldehydes, provide a green route to substituted pyridines. rsc.orgacsgcipr.org Similarly, iron(II) complexes have been developed for [2+2+2] cycloadditions of diynes and nitriles to construct the pyridine ring. researchgate.net Iron catalysts have also been used in multicomponent reactions to synthesize other heterocycles like indolizines from pyridines. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are inherently green as they reduce the number of synthetic steps and purification procedures, thus saving solvents and energy. researchgate.netnih.gov Many pyridine syntheses, including variations of the Hantzsch reaction, are performed as MCRs. taylorfrancis.comacs.org

Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that often leads to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org

Solvent-Free and Mechanochemical Methods: Performing reactions without a solvent or using mechanochemistry (e.g., ball-milling) can significantly reduce environmental impact. ijarsct.co.inrasayanjournal.co.in Ball-milling has been successfully applied to the solvent-free, one-pot synthesis of pyridine-containing iron(II) photosensitizers, drastically reducing reaction times. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acsgcipr.org This includes using atom-efficient oxidants like O₂ or H₂O₂ instead of stoichiometric heavy-metal oxidants for aromatization steps. acsgcipr.org

These green chemistry principles are integral to developing modern, sustainable, and economically viable routes for the production of complex pyridine derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 4 Methoxypyridin 3 Amine

Electrophilic and Nucleophilic Reaction Pathways of the Pyridine (B92270) Ring

The pyridine ring is characteristically electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. youtube.com However, the reactivity of 2-isopropyl-4-methoxypyridin-3-amine is fundamentally altered by its substituents. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups through resonance (+R effect), while the isopropyl group is a weak electron-donating group through induction (+I effect).

Collectively, these groups significantly increase the electron density of the pyridine ring, activating it towards EAS. The directing influence of these substituents determines the regioselectivity of such reactions. The primary amino group is one of the strongest activating and ortho-, para-directing groups. The methoxy group is also a strong ortho-, para-director.

Considering the positions on the ring:

C5 Position: This position is para to the strongly activating amino group and meta to the methoxy and isopropyl groups. It is the most sterically accessible and electronically enriched position, making it the most probable site for electrophilic attack.

C6 Position: This position is ortho to the amino group but is sterically hindered by the adjacent bulky isopropyl group.

Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur selectively at the C5 position.

Conversely, nucleophilic aromatic substitution (SNAr), which is typically favored in electron-deficient pyridines (especially at the C2 and C4 positions), would be strongly disfavored for this compound due to the high electron density imparted by the EDGs.

Transformations and Derivatizations Involving the Amino Group

The primary amino group at the C3 position is a key site of reactivity, serving as a versatile handle for a wide range of synthetic transformations. Its nucleophilic character allows it to readily participate in reactions with various electrophiles.

The nucleophilic nitrogen of the amino group can be readily acylated or alkylated. Acylation is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Alkylation can be achieved with alkyl halides, though over-alkylation can sometimes be an issue. These reactions are fundamental for modifying the electronic and steric properties of the amino group or for introducing further functionality.

| Reaction Type | Reagent Example | Product Class | General Conditions |

| Acylation | Acetyl chloride (CH₃COCl) | N-(2-isopropyl-4-methoxypyridin-3-yl)acetamide | Pyridine or triethylamine, CH₂Cl₂, 0 °C to RT |

| Sulfonylation | Tosyl chloride (TsCl) | N-(2-isopropyl-4-methoxypyridin-3-yl)-4-methylbenzenesulfonamide | Pyridine, CH₂Cl₂, RT |

| Alkylation | Methyl iodide (CH₃I) | N-methyl-2-isopropyl-4-methoxypyridin-3-amine | K₂CO₃ or NaH, DMF, RT |

A significant reaction pathway for aminopyridines is their participation in multicomponent reactions to construct fused heterocyclic scaffolds, which are prevalent in medicinal chemistry. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, involving the one-pot condensation of an aminoazine, an aldehyde, and an isocyanide to yield 3-aminoimidazo-fused heterocycles. nih.govresearchgate.net

While the classical GBB reaction utilizes 2-aminopyridines to form imidazo[1,2-a]pyridines, 3-aminopyridines like this compound can undergo analogous cyclocondensation reactions. This compound is a key intermediate in the synthesis of nitrogen-containing fused bicyclic compounds used as ubiquitin-specific-processing protease 1 (USP1) inhibitors. chiralen.com The reaction involves the formation of a Schiff base between the 3-amino group and an aldehyde, which then reacts with an isocyanide. Subsequent intramolecular cyclization, involving the pyridine ring nitrogen (N1), leads to the formation of an imidazo[1,5-a]pyridine (B1214698) core structure.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Catalyst/Solvent |

| This compound | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Imidazo[1,5-a]pyridine | Lewis Acid (e.g., Sc(OTf)₃) or Brønsted Acid, Methanol or Acetonitrile |

This transformation is a powerful method for rapidly building molecular complexity from simple starting materials. organic-chemistry.org

Reactivity and Cleavage Strategies of the Methoxy Group

The methoxy group is an aryl methyl ether, which is generally stable but can be cleaved to reveal a hydroxyl group (a phenol (B47542) analog) under specific conditions. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry. The choice of reagent is critical to ensure selectivity and avoid undesired reactions with other functional groups present in the molecule.

Several methods are available for the cleavage of aryl methyl ethers:

Lewis Acids: Boron tribromide (BBr₃) is a highly effective but strong reagent that readily cleaves methoxy groups, even at low temperatures. chem-station.com Aluminum chloride (AlCl₃) is another option, often requiring higher temperatures. epo.org

Brønsted Acids: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating, typically via an SN2 mechanism on the protonated ether. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, particularly those based on sulfur, can effect demethylation. Reagents like lithium ethanethiolate or dodecanethiol in high-boiling solvents like NMP can be effective. chem-station.com

Selective Reagents: For sensitive substrates, milder and more selective reagents are preferred. L-selectride has been reported for the chemoselective demethylation of methoxypyridines. teikyo.jp

| Reagent | Typical Conditions | Advantages | Disadvantages |

| BBr₃ | CH₂Cl₂, -78 °C to RT | High reactivity, effective for hindered ethers | Highly corrosive and moisture-sensitive, harsh workup |

| 47% HBr | Reflux in HBr or AcOH | Inexpensive | Requires high temperatures, strongly acidic |

| Alkyl Thiols (e.g., EtSH) | NaH or NaOH, DMF or NMP, heat | Good for acid-sensitive substrates | Foul odor (for low MW thiols), requires high temperatures |

| L-selectride | THF, Reflux | High chemoselectivity for methoxypyridines | Reagent is a strong reducing agent |

Functionalization and Modification of the Isopropyl Substituent

The isopropyl group consists of sp³-hybridized carbon atoms and is generally the least reactive functional group on the molecule under ionic conditions. The C-H bonds of the isopropyl group are strong and not easily functionalized. Modification of this substituent typically requires more forcing conditions that proceed through radical or organometallic intermediates.

Potential, albeit challenging, strategies could include:

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator could potentially introduce a halogen at the tertiary carbon position. However, selectivity could be poor given the electron-rich aromatic ring.

C-H Activation: Modern catalytic methods using transition metals (e.g., palladium, rhodium) can achieve direct C-H functionalization. However, directing such a reaction to the isopropyl group in the presence of more reactive sites like the N-H bond and the activated aromatic C-H bonds would be a significant synthetic challenge.

Due to its relative inertness, the isopropyl group is more often incorporated into the molecule during the initial synthesis of the pyridine ring rather than being modified at a later stage.

In-depth Mechanistic Elucidation of Key Chemical Transformations

The cyclocondensation reaction to form an imidazo[1,5-a]pyridine scaffold stands out as a key transformation for this compound. The mechanism, analogous to the GBB reaction, proceeds through several distinct steps:

Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the primary amino group of the pyridine with an aldehyde (R¹-CHO). This reversible reaction forms a protonated Schiff base (iminium ion) intermediate.

Nucleophilic Attack by Isocyanide: The highly nucleophilic isocyanide (R²-NC) attacks the electrophilic carbon of the iminium ion. This step, known as an α-addition, generates a nitrilium ion intermediate.

Intramolecular Cyclization: The pyridine ring nitrogen (N1), acting as an intramolecular nucleophile, attacks the electrophilic carbon of the nitrilium ion. This 5-endo-dig cyclization is the key ring-forming step and creates the five-membered imidazole (B134444) ring.

Aromatization: The resulting fused intermediate undergoes a proton transfer or tautomerization step to restore aromaticity, yielding the stable 3-amino-substituted imidazo[1,5-a]pyridine product.

This mechanistic pathway highlights the dual role of the aminopyridine, where the exocyclic amino group initiates the reaction and the endocyclic ring nitrogen completes the cyclization, enabling the efficient construction of a complex bicyclic system in a single pot. nih.govbeilstein-journals.org

Characterization of Reactive Intermediates

In reactions involving pyridine derivatives, a variety of reactive intermediates can be formed, influencing the course and outcome of the chemical transformation. For a molecule like this compound, the nature of these intermediates is dictated by the interplay of its substituent groups.

The amino group at the 3-position is a powerful electron-donating group, which can stabilize adjacent carbocations through resonance. However, direct protonation of the amino group or the pyridine nitrogen can lead to pyridinium (B92312) ions. The formation of N-acylpyridinium ions is a common intermediate in pyridine-catalyzed acyl transfer reactions.

Nitrilium ions could potentially be formed from the amino group under specific oxidative conditions or through rearrangement reactions, although this is less common for simple aminopyridines compared to other nitrogen-containing functional groups. The presence of the electron-donating methoxy and isopropyl groups would electronically influence the stability of any charged intermediates on the pyridine ring.

Postulated Reaction Mechanisms in Multicomponent and Catalytic Systems

Multicomponent reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step. Pyridine derivatives are often employed in MCRs, acting as nucleophiles or participating in catalytic cycles. For this compound, the amino group is the most likely site for initial nucleophilic attack in many MCRs.

In a hypothetical multicomponent reaction involving an aldehyde and an isocyanide (a Ugi-type reaction), the aminopyridine could act as the amine component. The postulated mechanism would involve the initial formation of an imine between the aminopyridine and the aldehyde. This imine, being activated by the electron-withdrawing nature of the protonated pyridine ring, would then be attacked by the isocyanide, followed by the addition of a carboxylic acid component to yield the final product.

In catalytic systems, the pyridine nitrogen can act as a Lewis base catalyst. For instance, in acylation reactions, the pyridine nitrogen can attack an acyl halide, forming a highly reactive N-acylpyridinium intermediate, which is then more susceptible to attack by a nucleophile. The substituents on the pyridine ring, such as the isopropyl and methoxy groups, would modulate the basicity and nucleophilicity of the pyridine nitrogen, thereby affecting the catalytic activity.

Role of Hydrogen Bonding and Solvent Effects on Reactivity

Hydrogen bonding plays a crucial role in the reactivity of this compound. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors.

In protic solvents, the solvent molecules can form hydrogen bonds with the pyridine nitrogen and the amino group. This can influence the nucleophilicity of these groups. For instance, hydrogen bonding to the pyridine nitrogen can decrease its availability to act as a nucleophile or a base. Conversely, hydrogen bonding of the solvent to the amino group's hydrogens can increase its acidity.

Solvent polarity can also significantly impact reaction rates. For reactions involving the formation of charged intermediates, polar solvents are generally preferred as they can stabilize the transition states and intermediates, leading to faster reaction rates. The choice of solvent can therefore be a critical parameter in controlling the reaction pathway and yield.

Studies on Regioselectivity and Stereoselectivity in Reactions Involving Pyridine Derivatives

The substituents on the pyridine ring of this compound exert strong directing effects in electrophilic and nucleophilic substitution reactions, thus controlling the regioselectivity.

For electrophilic aromatic substitution, the amino and methoxy groups are activating and ortho-, para-directing. The isopropyl group is also weakly activating and ortho-, para-directing. The combined effect of these groups would strongly activate the pyridine ring towards electrophilic attack. The positions ortho and para to the amino and methoxy groups (positions 5 and the already substituted 2 and 4) would be the most nucleophilic. Therefore, electrophilic attack is most likely to occur at the C-5 position.

In nucleophilic aromatic substitution reactions, the pyridine ring itself is electron-deficient and susceptible to attack by nucleophiles, particularly when a leaving group is present. The positions ortho and para to the ring nitrogen (C-2 and C-4) are the most electrophilic.

Stereoselectivity in reactions involving this molecule would be relevant if a chiral center is introduced or if the molecule participates in an asymmetric reaction. For instance, if the amino group were to react with a chiral electrophile, diastereomeric products could be formed. The bulky isopropyl group at the C-2 position could exert steric hindrance, potentially influencing the stereochemical outcome of reactions at the adjacent amino group or the pyridine nitrogen.

Computational and Theoretical Studies on 2 Isopropyl 4 Methoxypyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic landscape of 2-isopropyl-4-methoxypyridin-3-amine. These calculations reveal how the arrangement of electrons influences the molecule's stability, reactivity, and spectroscopic properties.

The electronic structure is significantly shaped by the interplay of the substituents on the pyridine (B92270) ring. The -NH2 (amino) and -OCH3 (methoxy) groups are strong electron-donating groups through resonance, while the -CH(CH3)2 (isopropyl) group is a weak electron-donating group through induction. This collective electron donation increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituents.

Molecular orbital calculations, such as the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO is typically localized on the electron-rich aminopyridine system, indicating the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the pyridine ring, representing the likely site for nucleophilic interaction. The energy gap between the HOMO and LUMO provides a theoretical measure of the molecule's chemical reactivity and kinetic stability.

Bonding analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the nature of the chemical bonds. For this compound, this would reveal the degree of π-delocalization across the pyridine ring and the specific contributions of the substituents to this system. The C-N and C-O bond lengths and orders would deviate from simple single or double bonds, reflecting the resonance contributions from the amino and methoxy (B1213986) groups.

Table 1: Calculated Electronic Properties of a Substituted Pyridine Analog Note: Data is illustrative and based on typical results for similar substituted pyridines from quantum chemical calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.9 eV | Correlates with chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Potential Energy Surface Mapping

The presence of flexible substituents like the isopropyl and methoxy groups means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Mapping the potential energy surface (PES) is a computational method used to identify the most stable conformations (local minima) and the energy barriers (transition states) that separate them. For this molecule, key rotational degrees of freedom include:

Rotation around the C-C bond of the isopropyl group.

Rotation around the C-O bond of the methoxy group.

Potential rotation around the C-N bond of the amino group.

Computational scans of these dihedral angles reveal the energetic landscape. The most stable conformer will be the one that minimizes steric hindrance. For instance, the methyl groups of the isopropyl substituent and the methyl group of the methoxy substituent will orient themselves to be as far as possible from the adjacent amino group and the pyridine ring nitrogen. The methoxy group's orientation is particularly crucial as it can influence the electronic interaction with the pyridine π-system. nih.gov

Investigation of Tautomeric Equilibria and Prototropic Shifts in Methoxy-Aminopyridines

Prototropic tautomerism, the migration of a proton between two atoms, is a key phenomenon in aminopyridines. nih.govmdpi.com For this compound, the principal tautomeric equilibrium is between the amino form and the imino form. This equilibrium is critical as the two tautomers can have vastly different chemical and biological properties. nih.gov

Amino Tautomer: The proton resides on the exocyclic nitrogen atom. This is generally the more stable form for aminopyridines in most solvents. semanticscholar.org

Imino Tautomer: The proton migrates from the amino group to the ring nitrogen, creating a C=N double bond exocyclically and resulting in a pyridin-imine structure.

Computational studies can predict the relative energies of these tautomers and the transition state for the proton transfer. The stability is influenced by factors like intramolecular hydrogen bonding, solvent polarity, and the electronic effects of other substituents. mdpi.comsemanticscholar.org In methoxy-aminopyridines, the electron-donating methoxy group can influence the basicity of both the exocyclic and ring nitrogens, thereby affecting the position of the tautomeric equilibrium. nih.gov Theoretical calculations on related systems suggest that the amino form is typically favored, but the energy difference can be small, allowing for a dynamic equilibrium. researchgate.netresearchgate.net

Table 2: Calculated Relative Energies of Tautomers Note: This table presents hypothetical, yet realistic, relative energy data for the tautomers of a methoxy-aminopyridine in different environments.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Predominant Form |

|---|---|---|---|

| Amino Form | 0.0 | 0.0 | Yes |

| Imino Form | +5.2 | +3.8 | No |

Reaction Pathway Modeling and Transition State Characterization via Computational Methods

Computational chemistry is a powerful tool for modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how a molecule like this compound might be synthesized or how it might react.

For instance, in modeling a typical synthesis, such as the Chichibabin reaction or a multi-component reaction leading to the pyridine core, calculations can identify the key intermediates and the highest energy barrier (the rate-determining step). nih.govwikipedia.org Transition state theory is used to locate the specific molecular geometry that represents the peak of the energy barrier between reactants and products.

Properties of the transition state, such as its geometry, vibrational frequencies (which include one imaginary frequency corresponding to the reaction coordinate), and energy, are calculated. This information is crucial for predicting reaction rates and understanding how changes in substituents or reaction conditions could alter the outcome. For example, modeling the electrophilic substitution on the pyridine ring would show how the existing amino, methoxy, and isopropyl groups direct an incoming electrophile and stabilize the intermediate (the sigma complex).

Prediction of Advanced Spectroscopic Parameters (beyond basic identification)

While basic spectroscopic data like ¹H and ¹³C NMR chemical shifts can be predicted with good accuracy, computational methods also allow for the prediction of more advanced parameters that provide deeper structural insights.

NMR Spectroscopy: Beyond chemical shifts, it is possible to calculate spin-spin coupling constants (J-couplings), which are highly sensitive to the dihedral angles between coupled nuclei. This can be used to confirm the dominant conformation of the molecule in solution. Nuclear Overhauser Effect (NOE) intensities can also be theoretically predicted to further elucidate spatial proximity between protons.

Vibrational Spectroscopy (IR & Raman): Quantum chemical calculations can compute the full vibrational spectrum of the molecule. This allows for the assignment of specific absorption bands to particular molecular motions (e.g., N-H stretches, C=C ring modes, C-O stretches), which can be complex in a highly substituted molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov This helps in understanding the nature of the orbitals involved in the absorption of light and how substituents influence the absorption wavelength (λmax).

Analysis of Intermolecular Interactions and Self-Assembly in Non-Biological Systems

The way molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. Computational analysis can quantify these interactions, which are crucial for understanding crystal packing, solubility, and potential for self-assembly.

The primary sites for intermolecular interaction are the amino group (which can act as both a hydrogen bond donor and acceptor) and the pyridine ring nitrogen (a hydrogen bond acceptor). The methoxy oxygen can also act as a weak hydrogen bond acceptor. These interactions can lead to the formation of specific patterns, such as hydrogen-bonded dimers or chains, in the solid state. nih.gov

Computational methods like Atoms in Molecules (AIM) theory can be used to identify and characterize these non-covalent interactions, including hydrogen bonds, π-π stacking between pyridine rings, and weaker van der Waals forces. nih.gov By calculating the binding energies of different possible dimers and larger clusters, it is possible to predict the most likely modes of self-assembly in a non-biological context, which is relevant for materials science applications.

Advanced Spectroscopic and Structural Elucidation of 2 Isopropyl 4 Methoxypyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, the precise connectivity and local electronic environment of each atom in 2-Isopropyl-4-methylpyridin-3-amine (B2359670) can be determined.

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on established substituent effects on the pyridine (B92270) ring. The electron-donating amino group and the alkyl substituents (isopropyl and methyl) are expected to shield the pyridine ring protons and carbons, causing upfield shifts relative to unsubstituted pyridine.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the aromatic protons, the amino group protons, and the protons of the two alkyl groups. The single proton on the pyridine ring is expected to appear as a singlet in the aromatic region. The amino group protons would likely present as a broad singlet. The isopropyl group will feature a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group at the 4-position will appear as a singlet.

¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative about the electronic effects of the substituents. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in definitively assigning each proton and carbon signal.

Predicted ¹H and ¹³C NMR Data for 2-Isopropyl-4-methylpyridin-3-amine

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H-5 | ~6.8 - 7.2 | d | C-2 | ~155 - 160 |

| H-6 | ~7.8 - 8.2 | d | C-3 | ~125 - 130 |

| NH₂ | ~3.5 - 5.0 | br s | C-4 | ~145 - 150 |

| CH (isopropyl) | ~3.0 - 3.5 | sept | C-5 | ~120 - 125 |

| CH₃ (isopropyl) | ~1.2 - 1.4 | d | C-6 | ~147 - 152 |

| CH₃ (ring) | ~2.2 - 2.5 | s | CH (isopropyl) | ~30 - 35 |

| CH₃ (isopropyl) | ~20 - 25 | |||

| CH₃ (ring) | ~15 - 20 |

Mass Spectrometry for Elucidating Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 2-Isopropyl-4-methylpyridin-3-amine (C₉H₁₄N₂), the calculated monoisotopic mass is 150.1157 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. Due to the presence of an odd number of nitrogen atoms, this molecular ion peak adheres to the nitrogen rule, having an even nominal mass.

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. For this compound, several key fragmentation pathways are expected:

Alpha-Cleavage: This is a characteristic fragmentation for amines. libretexts.org Cleavage of the C-C bond alpha to the nitrogen atom in the isopropyl group would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a prominent fragment ion at m/z 135. This is often a dominant fragmentation pathway. docbrown.info

Loss of Isopropyl Group: Cleavage of the bond between the pyridine ring and the isopropyl group can lead to the loss of an isopropyl radical (•C₃H₇, 43 Da), resulting in a fragment at m/z 107.

Ring Fragmentation: The substituted pyridine ring itself can undergo complex fragmentation, leading to smaller charged species.

Expected Major Fragments in the Mass Spectrum of 2-Isopropyl-4-methylpyridin-3-amine

| m/z | Proposed Fragment Ion | Origin |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical |

| 107 | [M - C₃H₇]⁺ | Loss of isopropyl radical |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would allow for the precise determination of the pyridine ring's geometry, the conformation of the isopropyl group, and the hydrogen bonding network involving the amino group.

A search of publicly available crystallographic databases indicates that the crystal structure of 2-Isopropyl-4-methylpyridin-3-amine has not yet been reported. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide invaluable data. It would confirm the planarity of the pyridine ring and reveal any steric hindrance between the adjacent isopropyl and amino groups, which could lead to slight out-of-plane distortions. Furthermore, it would elucidate the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as N-H···N hydrogen bonds, which are critical for understanding its physical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Key expected vibrational frequencies include:

N-H Stretching: The amino group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring will have characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring motion of the amino group typically results in a band around 1600-1650 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations for the methyl and isopropyl groups are expected in the 1350-1470 cm⁻¹ range.

Characteristic Vibrational Frequencies Based on 2-Amino-4-methylpyridine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Isopropyl, Methyl |

| N-H Bend | 1600 - 1650 | Primary Amine |

| C=C, C=N Ring Stretch | 1400 - 1650 | Pyridine Ring |

| Aliphatic C-H Bend | 1350 - 1470 | Isopropyl, Methyl |

Application of Dynamic Spectroscopic Techniques for Investigating Molecular Behavior

Dynamic spectroscopic techniques, particularly Dynamic NMR (DNMR), are employed to study time-dependent molecular processes such as conformational changes and hindered rotations that occur on the NMR timescale. For 2-Isopropyl-4-methylpyridin-3-amine, several dynamic processes could potentially be investigated.

One area of interest is the rotation around the C2-C(isopropyl) bond. Steric hindrance between the bulky isopropyl group and the adjacent amino group at the C3 position may create a significant energy barrier to free rotation. At low temperatures, this rotation could become slow enough on the NMR timescale to cause the two methyl groups of the isopropyl substituent to become diastereotopic and therefore magnetically inequivalent, resulting in two separate doublet signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, and these two signals would broaden, coalesce into a single broad peak, and eventually sharpen into a single doublet at higher temperatures. By analyzing the spectra at various temperatures (a variable-temperature NMR study), the energy barrier (ΔG‡) for this rotational process could be calculated.

Similarly, rotation around the C3-N bond of the amino group could also be restricted due to steric interactions and potential intramolecular hydrogen bonding. DNMR could be used to probe the kinetics of this process as well. Such studies provide crucial information about the molecule's conformational flexibility and the energetic landscape of its different rotational isomers.

Applications of 2 Isopropyl 4 Methoxypyridin 3 Amine in Organic and Materials Chemistry

Role as a Key Synthetic Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. In this context, 2-isopropyl-4-methoxypyridin-3-amine functions as a crucial intermediate in the synthesis of intricate organic structures, particularly within the field of medicinal chemistry.

The primary application highlighted in the literature is its use in the creation of nitrogen-containing fused bicyclic compounds. chiralen.com Specifically, this amine is a key precursor for the synthesis of molecules designed as inhibitors of ubiquitin-specific-processing protease 1 (USP1), an enzyme implicated in cellular processes and a target for therapeutic intervention. chiralen.com The synthesis of these complex inhibitors demonstrates the role of this compound as a specialized scaffold upon which further molecular complexity is built. chiralen.com

While direct examples for this specific molecule are narrowly focused, the broader class of substituted aminopyridines is well-established for its utility. For instance, the closely related compound, 2-isopropyl-4-methylpyridin-3-amine (B2359670), is an important intermediate in the preparation of KRAS G12C inhibitors, which are used in cancer therapy. patsnap.comchemicalbook.com Similarly, other methoxypyridine amines, such as 5-bromo-2-methoxypyridin-3-amine, are used as starting materials for synthesizing PI3K/mTOR dual inhibitors, another class of anti-cancer agents. nih.gov These examples underscore the value of the substituted aminopyridine motif as a cornerstone for building complex, biologically active molecules.

Research Findings on the Application of this compound

| Application Area | Target Molecule Class | Therapeutic Target | Reference Patent |

|---|

Development of New Ligands for Transition Metal Catalysis

In the field of transition metal catalysis, ligands play a pivotal role by binding to the metal center and modulating its reactivity, selectivity, and stability. N-heterocyclic compounds, particularly pyridine (B92270) derivatives, are foundational scaffolds for ligand design. Due to the presence of the pyridyl directing group, molecules like N-aryl-2-aminopyridines can readily form stable complexes with transition metals, facilitating a wide range of chemical transformations. rsc.org

While specific research detailing this compound as a ligand is not extensively published, its structure contains the necessary features for this application. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, or either atom could coordinate to a metal center in a monodentate fashion. The substituents on the pyridine ring are critical for fine-tuning catalytic activity:

Steric Hindrance: The bulky isopropyl group at the 2-position provides significant steric hindrance around the metal center. This feature is often crucial for promoting certain catalytic cycles and for isolating unstable intermediates.

Electronic Properties: The methoxy (B1213986) group at the 4-position is an electron-donating group, which increases the electron density on the pyridine ring. This can enhance the coordinating ability of the nitrogen atom and influence the electronic environment of the metal catalyst.

The development of novel, sterically bulky, and electronically tuned ligands is essential for activating strong chemical bonds and enabling challenging cross-coupling reactions. The unique combination of substituents on this compound makes it a promising candidate for the development of new ligands for a variety of catalytic processes.

Precursor in the Synthesis of Functional Materials and Polymers

The incorporation of pyridine units into polymers and other functional materials is a strategy used to impart specific properties such as thermal stability, conductivity, and metal-coordinating capabilities. The nitrogen atom in the pyridine ring can be used to create supramolecular assemblies, act as a site for catalysis, or influence the electronic properties of the material.

As a functionalized monomer precursor, this compound offers several potential advantages. The amino group provides a reactive handle for polymerization reactions, allowing it to be incorporated into various polymer backbones, such as polyamides or polyimides. The substituted pyridine ring can then function as a pendant group, where its properties can be exploited. For example, materials derived from this precursor could be investigated for applications in:

Sensing: The pyridine nitrogen could coordinate with specific metal ions, leading to a detectable optical or electronic response.

Catalysis: Polymers functionalized with these pyridine units could serve as recyclable supports for catalytic metal centers.

Electronic Materials: The defined electronic characteristics of the methoxy-substituted pyridine ring could be beneficial in the design of organic semiconductors or charge-transport materials.

The synthesis of functional materials often leverages the same principles as ligand design, where easily accessible and tunable building blocks are required. The modular nature of this compound makes it a viable candidate for inclusion in research programs aimed at developing new functional materials.

Utilization in Agrochemicals Research (Chemical Structure and Synthesis Aspects)

Pyridine derivatives are a well-established class of compounds in the agrochemical industry, forming the core of many herbicides, insecticides, and fungicides. The nitrogen-containing heterocyclic structure often contributes to their biological activity. cymitquimica.com The specific substitution pattern on the pyridine ring is critical for determining the efficacy and selectivity of the agrochemical.

The chemical structure of this compound possesses features that are relevant to agrochemical design:

Lipophilicity: The isopropyl and methoxy groups increase the molecule's lipophilicity (oil-solubility) compared to unsubstituted aminopyridine, which can be a key factor in the transport and absorption of a molecule within a target organism.

Metabolic Stability: The substituents can influence the metabolic stability of the compound, potentially blocking sites of enzymatic degradation and prolonging its activity.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen can act as acceptors, allowing for specific interactions with biological targets. cymitquimica.com

From a synthesis perspective, constructing polysubstituted pyridines like this one requires strategic planning. While the exact synthesis route for this compound is proprietary, related structures like 2-isopropyl-4-methylpyridin-3-amine are prepared through multi-step sequences. patsnap.com These syntheses often involve condensation reactions to form the pyridine ring, followed by functional group interconversions and coupling reactions to introduce the desired substituents at the correct positions. patsnap.com

Contribution to the Design and Synthesis of Novel Heterocyclic Scaffolds for Chemical Probe Development

Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in cellular or organismal systems. scispace.com The development of novel probes often relies on exploring new areas of chemical space by synthesizing compounds with unique and diverse three-dimensional structures. scispace.com

This compound serves as an excellent starting point for the creation of novel heterocyclic scaffolds for this purpose. Its utility in synthesizing USP1 inhibitors is a direct example of its contribution to probe development. chiralen.com By using this amine as a core structure, chemists can apply various synthetic reactions to its functional groups to generate a library of related but distinct molecules. This process, often referred to as diversity-oriented synthesis, allows for the systematic exploration of structure-activity relationships.

The rigid pyridine core provides a defined orientation for the substituents, while the different functional groups (amine, isopropyl, methoxy) offer multiple points for chemical modification. This allows for the creation of scaffolds with varied steric and electronic profiles, increasing the probability of discovering a "hit" compound that can be further optimized into a potent and selective chemical probe. scispace.com The synthesis of diverse sulfonamide methoxypyridine derivatives to identify new PI3K/mTOR inhibitors is another example of how a core heterocyclic scaffold can be elaborated to develop targeted biological probes. nih.gov

Future Research Directions and Unexplored Avenues for 2 Isopropyl 4 Methoxypyridin 3 Amine

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry, yet many classical methods suffer from harsh conditions, limited scope, and poor atom economy. baranlab.org Future research on 2-Isopropyl-4-methoxypyridin-3-amine should prioritize the development of elegant and sustainable synthetic strategies.

Modern catalytic methods offer a promising starting point. Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules present a highly convergent and atom-efficient route to pyridine (B92270) rings. acsgcipr.org Adapting this methodology for the specific substitution pattern of this compound would be a significant advancement. Another key area is the late-stage functionalization of simpler pyridine precursors through C-H activation. beilstein-journals.orgnih.gov Developing regioselective C-H functionalization techniques, potentially guided by the existing substituents, could provide direct access to this complex molecule from readily available starting materials, circumventing multi-step classical syntheses like the Hantzsch reaction. beilstein-journals.orgingentaconnect.comorganic-chemistry.org

Furthermore, exploring multicomponent reactions (MCRs) and flow chemistry could lead to more efficient and scalable syntheses. researchgate.net These approaches minimize waste, reduce reaction times, and often allow for the construction of complex molecular architectures in a single step.

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages for Synthesis | Key Challenges |

|---|---|---|

| Transition-Metal Catalysis | High atom economy, convergence, potential for novel disconnections. acsgcipr.org | Catalyst cost, sensitivity, regioselectivity control. |

| C-H Activation/Functionalization | Use of simple precursors, reduced step count, late-stage modification. beilstein-journals.orgnih.gov | Achieving high regioselectivity (C-2 vs. C-5 vs. C-6), overcoming steric hindrance. ingentaconnect.com |

| Multicomponent Reactions | High efficiency, operational simplicity, molecular diversity. researchgate.net | Identification of suitable starting materials for the target substitution pattern. |

| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters. | Initial setup costs, optimization of flow conditions. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electronic properties of this compound, influenced by both electron-donating (amine, methoxy) and alkyl groups, suggest a rich landscape for novel reactivity. The electron-rich nature of the ring makes it susceptible to oxidation but generally resistant to classical electrophilic aromatic substitution. pharmaguideline.com However, its reactivity could be unlocked through unconventional transformations.

One unexplored avenue is its behavior in dearomatization reactions. The catalytic stereoselective dearomatization of pyridines is a powerful tool for generating valuable, saturated heterocyclic scaffolds like piperidines. mdpi.com Investigating the response of this compound to various dearomatization protocols could yield novel chiral building blocks with significant synthetic potential.

Another fascinating area involves leveraging the pyridine nitrogen for activation. Recent studies have shown that pyridine derivatives can undergo amination through transient η6-coordination to a ruthenium catalyst, which activates the ring for nucleophilic attack. organic-chemistry.orgnih.govchemistryviews.orgresearchgate.net Applying this π-coordination catalysis to this compound could enable previously inaccessible transformations, such as the direct substitution of the methoxy (B1213986) group or functionalization at otherwise inert positions. The amino group itself can also direct reactivity or be the site of further transformations, expanding the molecular complexity that can be achieved.

Integration of Advanced Computational Design in Synthesis and Property Prediction

Computational chemistry offers a powerful toolkit to accelerate research and overcome experimental challenges. For a molecule like this compound, in silico methods can be invaluable. Density Functional Theory (DFT) calculations can be used to predict its fundamental electronic properties, such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential, and bond dissociation energies. bohrium.comresearchgate.nettandfonline.com This information can guide the design of experiments by predicting the most likely sites for electrophilic or nucleophilic attack and assessing the feasibility of proposed reaction pathways.

Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the physicochemical properties of derivatives of this compound, aiding in the design of molecules with specific characteristics, such as solubility or membrane permeability, which is crucial for applications in medicinal chemistry. researchgate.netauctoresonline.org Furthermore, computational tools can be used to design optimal catalysts for its synthesis or functionalization, screen for potential biological targets through molecular docking studies, and predict spectroscopic signatures (NMR, IR) to aid in characterization. researchgate.netnih.govnih.gov

Table 2: Potential Applications of Computational Chemistry

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism elucidation. | Transition state energies, reaction profiles, kinetic vs. thermodynamic control. researchgate.netnih.gov |

| Prediction of reactivity. | Maps of electrostatic potential, HOMO/LUMO distributions, preferred sites of attack. tandfonline.com | |

| Molecular Docking | Virtual screening for biological activity. | Binding affinities and modes for various protein targets (e.g., kinases, enzymes). malariaworld.org |

| QSPR/ADMET Prediction | Drug-likeness assessment. | Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. auctoresonline.org |

Elucidation of Complex Reaction Networks and Stereochemical Control

The presence of a bulky isopropyl group adjacent to the amine and a methoxy group at the 4-position introduces significant steric and electronic complexity, which can be harnessed to achieve stereochemical control. Future research should focus on developing asymmetric transformations where these inherent features influence the stereochemical outcome.

For instance, the amino group could be converted into a chiral directing group to guide enantioselective functionalization at the C-5 position. The development of catalytic asymmetric methods to access chiral derivatives is a major goal in modern organic synthesis. nih.govresearchgate.net Methodologies involving chiral pyridine-oxazoline (PyOX) ligands or other chiral catalysts could be explored for reactions such as asymmetric hydrogenation, alkylation, or C-H functionalization. nih.govrsc.orgrsc.org

Understanding the intricate reaction mechanisms will be crucial. Detailed kinetic studies, isotopic labeling experiments, and computational modeling can help elucidate complex reaction networks, identify key intermediates, and rationalize observed regio- and stereoselectivity. This fundamental understanding is essential for transforming novel reactions into robust and predictable synthetic tools. acs.orgacs.org

Expanded Utility in Emerging Fields of Chemical Science

While the immediate applications of this compound are not yet defined, its structural features suggest potential utility in several emerging areas of chemical science. The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. lifechemicals.comnih.govnih.gov The specific substitution pattern of this molecule could make it a valuable fragment or lead compound in drug discovery programs targeting kinases, G-protein coupled receptors, or other enzymes. frontiersin.org

In materials science, functionalized pyridines are used as ligands for metal complexes with interesting photophysical or catalytic properties. The bidentate chelation potential of the C3-amino and C2-isopropyl/N1-pyridyl sites could be explored for the synthesis of novel organometallic complexes. These complexes could find applications as catalysts, in organic light-emitting diodes (OLEDs), or as chemical sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.